molecular formula C11H15BF3NO4S B2754355 4-(N-tert-Butylsulfamoyl)-2-trifluoromethylphenylboronic acid CAS No. 2096333-30-9

4-(N-tert-Butylsulfamoyl)-2-trifluoromethylphenylboronic acid

Cat. No.: B2754355
CAS No.: 2096333-30-9
M. Wt: 325.11
InChI Key: HMGRMEBSMVAFEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(N-tert-Butylsulfamoyl)-2-trifluoromethylphenylboronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group, a trifluoromethyl group, and a tert-butylsulfamoyl group attached to a phenyl ring. The unique combination of these functional groups imparts distinct chemical properties and reactivity to the compound, making it valuable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N-tert-Butylsulfamoyl)-2-trifluoromethylphenylboronic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Key considerations include the selection of suitable solvents, catalysts, and reaction temperatures to facilitate efficient synthesis.

Scientific Research Applications

Biological Activity

4-(N-tert-Butylsulfamoyl)-2-trifluoromethylphenylboronic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, particularly its antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols and other biomolecules. The presence of the trifluoromethyl group enhances its lipophilicity and biological activity.

Antimicrobial Properties

Research indicates that boronic acids, including this compound, exhibit antimicrobial properties. A study on related compounds has shown promising results against various pathogens.

  • Minimum Inhibitory Concentration (MIC) : The MIC values of related phenylboronic acids against Escherichia coli and Bacillus cereus have been reported to be lower than those of established antibiotics, indicating a potential for these compounds in treating bacterial infections .
CompoundTarget PathogenMIC (µg/mL)
This compoundE. coliTBD
5-Trifluoromethyl-2-formyl-phenylboronic acidBacillus cereus< 1
AN2690 (Tavaborole)Candida albicans0.5

The proposed mechanism of action for this class of compounds involves the inhibition of leucyl-tRNA synthetase (LeuRS), an essential enzyme for protein synthesis in bacteria and fungi. This inhibition leads to the disruption of protein synthesis, ultimately resulting in microbial cell death .

  • Docking Studies : Computational studies have suggested that the cyclic isomers of these compounds can effectively bind to the active site of LeuRS, similar to the action observed with the antifungal drug Tavaborole .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various trifluoromethyl-substituted phenylboronic acids against Candida albicans and Aspergillus niger. The findings demonstrated that these compounds exhibited moderate antifungal activity, with some derivatives showing better performance than traditional antifungals .

Study 2: Structure-Activity Relationship

Another investigation focused on the structure-activity relationship (SAR) of phenylboronic acids, revealing that the introduction of electron-withdrawing groups like trifluoromethyl significantly enhances their acidity and biological activity. This study highlighted the importance of molecular structure in determining antimicrobial potency .

Properties

IUPAC Name

[4-(tert-butylsulfamoyl)-2-(trifluoromethyl)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BF3NO4S/c1-10(2,3)16-21(19,20)7-4-5-9(12(17)18)8(6-7)11(13,14)15/h4-6,16-18H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMGRMEBSMVAFEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)S(=O)(=O)NC(C)(C)C)C(F)(F)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BF3NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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